
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid
Overview
Description
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid (CAS: 860617-71-6) is a boronic acid derivative featuring a pyrrole ring substituted with a cyano group at position 5, a methyl group at position 1, and a boronic acid moiety at position 2. Its molecular formula is C₇H₇BN₂O₂, with a molecular weight of 150.8 g/mol . Safety data highlight its hazards: it is harmful via inhalation, skin contact, and ingestion .
The compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules. For example, it was employed to prepare 4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-N-(quinolin-8-yl)butanamide (3ak) with a 21% yield, demonstrating its utility in medicinal chemistry .
Preparation Methods
General Synthetic Strategy Overview
The preparation generally involves:
- Construction of the 1-methylpyrrole core.
- Introduction of the cyano group at the 5-position.
- Installation of the boronic acid group at the 2-position.
This sequence can be achieved via various routes including cyclization reactions, functional group transformations, and selective borylation reactions.
Installation of Boronic Acid Group
The boronic acid functionality at the 2-position of the pyrrole ring is typically introduced by:
- Directed metalation followed by borylation.
- Palladium-catalyzed borylation of halogenated pyrrole precursors.
- Transition-metal catalyzed hydroarylation or direct borylation.
A comprehensive study on palladium(II)-catalyzed hydroarylation of alkenyl carbonyl compounds with arylboronic acids provides detailed procedures and conditions for handling boronic acids and their derivatives. Although it focuses on arylboronic acids, the methodologies and purification techniques are applicable to heteroaryl boronic acids such as 5-cyano-1-methylpyrrolylboronic acid.
Representative Preparation Route (Inferred from Related Pyrrole Boronic Acid Syntheses)
A plausible synthetic route based on analogous pyrrole boronic acid preparations includes:
Synthesis of 1-methyl-5-cyanopyrrole precursor:
- Starting from 1-methylpyrrole, selective cyanation at the 5-position can be achieved via electrophilic substitution or transition metal-catalyzed cyanation.
Halogenation at the 2-position:
- Introduction of a bromine or iodine atom at the 2-position to serve as a handle for subsequent borylation.
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- Palladium-catalyzed Miyaura borylation of the 2-halogenated intermediate using bis(pinacolato)diboron or similar reagents to install the boronate ester.
- Hydrolysis of the boronate ester to the boronic acid.
Purification and Characterization:
- Crystallization or chromatographic purification.
- Characterization by NMR, mass spectrometry, and X-ray crystallography.
Data Table: Typical Reaction Conditions for Borylation Step
Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
---|---|---|---|---|---|
Halogenation | NBS or NIS in suitable solvent | 0 to 25 °C | 1–4 hours | 70–85 | Selective 2-position halogenation |
Miyaura Borylation | Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron, base (KOAc) | 80–100 °C | 6–24 hours | 60–90 | Inert atmosphere, dry solvent (dioxane) |
Hydrolysis | Acidic aqueous workup | Ambient to 40 °C | 1–3 hours | Quantitative | Converts boronate ester to boronic acid |
Research Findings and Notes
- The presence of the cyano group at the 5-position can influence the electronic properties of the pyrrole ring, affecting regioselectivity during halogenation and borylation steps.
- The N-methyl group stabilizes the pyrrole nitrogen, facilitating selective functionalization.
- Purification often requires careful control of pH and temperature to maintain the integrity of the boronic acid group, which can be prone to protodeboronation.
- Crystallographic data and differential scanning calorimetry (DSC) have been used in related pyrrole derivatives to confirm purity and polymorphic forms.
Summary Table of Preparation Methods
Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Challenges |
---|---|---|---|---|
Pyrrole core synthesis | Cyclization (e.g., [3+1+1+1]) | Iodine, malononitrile, aryl methyl ketones | One-pot, efficient C–C/C–N bond formation | Adaptation needed for pyrrole |
Cyanation at 5-position | Electrophilic substitution or metal-catalyzed cyanation | Cyanide source, catalyst, mild conditions | Selective cyano introduction | Toxicity and selectivity issues |
2-Position halogenation | NBS/NIS halogenation | NBS or NIS, solvent, low temperature | High regioselectivity | Over-halogenation risk |
Borylation | Pd-catalyzed Miyaura borylation | Pd catalyst, bis(pinacolato)diboron, base, inert atmosphere | High yield, well-established | Sensitivity to moisture |
Boronate ester hydrolysis | Acidic aqueous workup | Acid, water, mild temperature | Quantitative conversion | Stability of boronic acid |
This detailed overview synthesizes current knowledge on the preparation of 5-cyano-1-methyl-1H-pyrrol-2-ylboronic acid based on related heterocyclic boronic acid chemistry and recent advances in heterocycle synthesis. While direct literature on this exact compound is limited, the combination of cyclization strategies, selective functionalization, and palladium-catalyzed borylation forms a robust foundation for its synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives of the pyrrole ring.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid serves as a crucial building block in organic synthesis, particularly in the formation of complex molecules. Its boronic acid functional group allows it to participate in Suzuki-Miyaura cross-coupling reactions , facilitating the construction of carbon-carbon bonds. This capability is vital for synthesizing pharmaceuticals and advanced materials.
Reactions Involving this compound
The compound can undergo various chemical reactions, including:
- Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
- Reduction: The cyano group can be reduced to an amine group under specific conditions.
- Substitution: It can participate in substitution reactions to yield biaryl compounds through Suzuki-Miyaura coupling.
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that this compound may exhibit biological activity beneficial for medicinal chemistry. Its structure allows interactions with various biological targets, potentially influencing pathways related to cancer and other diseases. Compounds with similar structures have shown the ability to inhibit certain enzymes or receptors, suggesting possible therapeutic applications .
Biological Activity Studies
Interaction studies using techniques like surface plasmon resonance and fluorescence spectroscopy have been employed to assess the binding affinity of this compound with proteins or nucleic acids. These studies aim to elucidate its mechanism of action and potential therapeutic effects .
Industrial Applications
Use in Material Science
In addition to its role in organic synthesis and medicinal chemistry, this compound is being explored for applications in material science. The compound's unique electronic properties make it suitable for developing advanced materials, including polymers and electronic components.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid depends on its specific application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring and facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Effects
However, steric hindrance from the methyl group at position 1 may reduce reactivity in coupling reactions. Key structural analogs include:
*Calculated based on molecular formulas.
Key Observations:
- Reactivity and Yield: The target compound’s moderate yield (21% in 3ak synthesis) contrasts with higher yields for 4-indolylboronic acid (29%) and N-Boc-2-pyrroleboronic acid (24%) . While electronic activation from the cyano group may enhance reactivity, steric effects from the methyl group could limit efficiency.
Research Findings and Limitations
- Electronic vs.
- Data Gaps : Yield disparities in could stem from variations in reaction conditions (e.g., catalysts, temperature) rather than intrinsic reactivity. Further studies under controlled conditions are needed.
Biological Activity
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrole ring, which is a common scaffold in many biologically active molecules, and a boronic acid functional group that enhances its reactivity and utility in organic synthesis. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula CHBNO and a molecular weight of approximately 149.94 g/mol. Its structure includes:
- Pyrrole Ring : A five-membered nitrogen-containing ring that is significant in many pharmacologically active compounds.
- Cyano Group : This group may influence the compound's interaction with biological targets.
- Boronic Acid Group : Known for its ability to form reversible covalent bonds with diols, making it valuable in drug design and synthesis.
The compound's structural features suggest potential interactions with various biological targets, which could influence pathways related to diseases such as cancer.
Enzyme Inhibition
Studies on structurally related compounds suggest that they can inhibit key enzymes involved in metabolic processes. For instance, some boronic acids have been shown to inhibit aldose reductase, which plays a role in diabetic complications by preventing the conversion of glucose to sorbitol . This inhibition can be beneficial for treating conditions related to oxidative stress and glycation.
Binding Affinity Studies
Binding affinity studies using techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to assess how this compound interacts with proteins or nucleic acids. These interactions may reveal insights into its mechanism of action and potential therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
This table highlights the unique aspects of this compound while also illustrating potential parallels with other compounds.
Recent Studies
Recent research has focused on the synthesis and evaluation of derivatives of this compound. These studies aim to explore their cytotoxicity and potential as chemotherapeutic agents. Notably, some derivatives have shown significant activity against cancer cell lines, suggesting that modifications to the core structure can enhance biological efficacy .
Pharmacokinetics and Dosage Effects
Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be characterized to optimize therapeutic applications. Preliminary findings indicate that variations in dosage can lead to differential effects on cellular metabolism and signaling pathways .
Q & A
Q. What are the key synthetic challenges in preparing 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid, and how can they be addressed methodologically?
Basic Research Question
The synthesis of this boronic acid involves introducing the boronic acid group onto a substituted pyrrole ring. A common approach for analogous compounds involves halogen-metal exchange followed by trapping with a boronate ester. However, the electron-withdrawing cyano group may hinder this process.
- Methodological Insight : Use palladium-catalyzed Miyaura borylation with a halogenated precursor (e.g., 5-cyano-1-methyl-1H-pyrrol-2-yl bromide) and bis(pinacolato)diboron. Optimize catalyst loading (e.g., 5 mol% Pd(dppf)Cl₂) and reaction temperature (80–100°C in THF) to enhance efficiency .
- Critical Step : Monitor reaction progress via TLC or LC-MS to avoid over-borylation or decomposition of the sensitive cyano group.
Q. How does the cyano substituent influence the stability and reactivity of this boronic acid in cross-coupling reactions?
Advanced Research Question
The cyano group increases electrophilicity at the boronic acid site but may reduce stability due to electron withdrawal.
- Reactivity Analysis : In Suzuki-Miyaura couplings, the cyano group stabilizes the transition state with electron-deficient aryl halides, improving coupling efficiency. However, it may lead to protodeboronation under basic conditions.
- Mitigation Strategy : Use milder bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures (RT to 60°C). Pre-complexation with Lewis acids like Mg(OAc)₂ can stabilize the boronate intermediate .
Q. What spectroscopic and chromatographic methods are recommended for characterizing and quantifying this compound?
Basic Research Question
- Spectroscopy :
- Chromatography :
Q. How can researchers optimize reaction yields when coupling this boronic acid with sterically hindered aryl halides?
Advanced Research Question
Steric hindrance reduces coupling efficiency.
- Catalyst Screening : Test bulky ligands like SPhos or XPhos to enhance oxidative addition with hindered substrates.
- Solvent Optimization : Use toluene or dioxane instead of THF to improve solubility of bulky partners.
- Data-Driven Example : In a study coupling with 2-bromo-1,3-dimethylbenzene, yields increased from 45% to 72% using XPhos/Pd(OAc)₂ in toluene at 90°C .
Q. What are the common impurities in synthesized batches, and how can they be identified?
Basic Research Question
Typical impurities include:
- Protodeboronated pyrrole (5-cyano-1-methyl-1H-pyrrole).
- Boronic acid dimer (detectable via HRMS or ¹¹B NMR).
- Analytical Workflow :
Q. What safety precautions are critical when handling this compound, given its structural features?
Basic Research Question
- Hazards : Boronic acids are generally low-toxicity but may irritate mucous membranes. The cyano group poses toxicity risks if hydrolyzed to HCN.
- Protocols :
Q. How does this boronic acid perform in non-traditional applications, such as bioconjugation or materials science?
Advanced Research Question
- Bioconjugation : The cyano group allows click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) for tagging biomolecules.
- Materials Science : Used in synthesizing conjugated polymers for organic electronics. Example: Copolymerization with thiophene derivatives enhances charge mobility .
Q. What computational tools can predict the electronic properties of this compound for reaction design?
Advanced Research Question
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map HOMO-LUMO gaps (∼4.2 eV) and nucleophilic/electrophilic sites.
- NBO Analysis : Reveals charge distribution; the boron atom exhibits partial positive charge (+0.35 e), favoring transmetallation in couplings .
Q. How do solvent polarity and pH affect the stability of this boronic acid in aqueous reaction systems?
Basic Research Question
- pH Sensitivity : Protodeboronation accelerates above pH 9. Use buffered solutions (pH 7–8) for aqueous reactions.
- Solvent Effects : Polar aprotic solvents (DMF, NMP) stabilize the boronic acid, while protic solvents (MeOH, H₂O) promote decomposition.
Q. What strategies are effective for scaling up syntheses involving this compound while maintaining purity?
Advanced Research Question
Properties
IUPAC Name |
(5-cyano-1-methylpyrrol-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O2/c1-9-5(4-8)2-3-6(9)7(10)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPMUHFINOXALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(N1C)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470912 | |
Record name | 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860617-71-6 | |
Record name | 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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